Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)-
Description
Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)-, is a halogenated pyridine derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position and a methylsulfonyl group at the 6-position. Such substitutions are common in agrochemical and pharmaceutical intermediates due to their electronic and steric effects on molecular interactions .
Properties
CAS No. |
85331-21-1 |
|---|---|
Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-methylsulfonylpyridine |
InChI |
InChI=1S/C12H9Cl2NO3S/c1-19(16,17)12-4-2-3-11(15-12)18-8-5-6-9(13)10(14)7-8/h2-7H,1H3 |
InChI Key |
KBCUPDAYKULMPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of chlorinated compounds on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dichlorophenoxy group enhances its binding affinity, while the methylsulfonyl group can influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- can be contextualized by comparing it to analogous pyridine derivatives documented in recent literature. Below is a systematic analysis:
Structural Analogues with Halogen and Sulfur Substituents
a) 2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)
- Substituents : 3-chlorophenyl (position 2), methylthio (position 4), trifluoromethylphenyl (position 6).
- Key Differences: The methylthio group (−SMe) in this compound is less polar than the methylsulfonyl (−SO₂Me) group in the target compound, reducing water solubility. The trifluoromethyl group (−CF₃) enhances metabolic stability compared to the dichlorophenoxy group, as seen in fluorinated agrochemicals .
b) 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 252060-06-3)
- Substituents: 3,4-dichlorophenoxy (position 2), trifluoromethylphenyl (position 6), carbonitrile (position 3).
- The trifluoromethylphenyl substituent at position 6 may confer higher thermal stability but lower biodegradability than the methylsulfonyl group .
c) 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Substituents : Dichlorobenzylsulfanyl (position 2), phenyl (position 3), trifluoromethyl (position 6).
- Key Differences: This is a pyrimidinone derivative, differing in the core heterocycle (pyrimidine vs. pyridine), which alters hydrogen-bonding capacity and aromaticity. The sulfanyl (−S−) linker may improve metal-binding properties compared to the ether-linked dichlorophenoxy group in the target compound .
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